1,1-Dimethylethyl 2-iodo-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 2-iodo-8-azaspiro[4.5]decane-8-carboxylate: is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an iodine atom and a tert-butyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of tert-butyl 2-iodo-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step reactions. One common method includes the reaction of a spirocyclic amine with iodine and tert-butyl chloroformate under controlled conditions . The reaction conditions often require an inert atmosphere and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions with optimized parameters to achieve cost-effective and efficient synthesis .
Chemical Reactions Analysis
tert-Butyl 2-iodo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups, enhancing the compound’s reactivity.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 2-iodo-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and potential therapeutic agents.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-iodo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The iodine atom and spirocyclic structure allow it to bind to enzymes or receptors, modulating their activity . The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
tert-Butyl 2-iodo-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
These compounds share similar spirocyclic frameworks but differ in functional groups, which influence their reactivity and applications. The presence of the iodine atom in tert-butyl 2-iodo-8-azaspiro[4.5]decane-8-carboxylate makes it particularly unique for specific synthetic and research purposes .
Properties
Molecular Formula |
C14H24INO2 |
---|---|
Molecular Weight |
365.25 g/mol |
IUPAC Name |
tert-butyl 3-iodo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H24INO2/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(15)10-14/h11H,4-10H2,1-3H3 |
InChI Key |
UVEXQAMSTOYWJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2)I)CC1 |
Origin of Product |
United States |
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